[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(methylsulfonyl)piperazin-1-yl]methanone
Description
[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(methylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that features a thiadiazole ring and a piperazine ring
Properties
Molecular Formula |
C15H18N4O4S2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)thiadiazol-5-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H18N4O4S2/c1-23-12-5-3-11(4-6-12)13-14(24-17-16-13)15(20)18-7-9-19(10-8-18)25(2,21)22/h3-6H,7-10H2,1-2H3 |
InChI Key |
RFFOLEFCEIOQRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with carbon disulfide to form the thiadiazole ring. This intermediate is then reacted with 4-(methylsulfonyl)piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring and methylsulfonyl group are key sites for nucleophilic attacks:
-
Thiadiazole Ring Reactivity :
The sulfur atom in the 1,2,3-thiadiazole ring facilitates nucleophilic substitution at the C-5 position. For example, reactions with amines or alkoxides can displace the methylsulfonyl-piperazine-methanone group under basic conditions. -
Methylsulfonyl Group :
The electron-withdrawing nature of the methylsulfonyl (-SO₂CH₃) group activates adjacent positions for nucleophilic aromatic substitution. Halogenation or nitration may occur at the para position relative to the sulfonyl group.
Example Reaction Pathway :
(Nu = Nucleophile)
Oxidation and Reduction
Functional groups dictate redox behavior:
The methoxy (-OCH₃) group on the phenyl ring is stable under mild oxidative conditions but may demethylate to a phenol under strong acids.
Hydrolysis Reactions
The compound undergoes hydrolysis at multiple sites:
-
Methoxy Group Demethylation :
Concentrated HBr or HI cleaves the methoxy group to yield a hydroxylated derivative.
\text{-OCH}_3 \xrightarrow{\text{HBr}} \text{-OH} + \text{CH}_3\text{Br}
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the growth of cancer cells. For instance, compounds derived from thiadiazoles have been reported to exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer. In vitro studies suggest that these compounds may induce apoptosis through mitochondrial pathways and inhibit cell proliferation by disrupting cell cycle progression .
Antimicrobial Properties
Research indicates that thiadiazole derivatives possess noteworthy antibacterial and antifungal activities. The compound has been evaluated against a range of pathogens, demonstrating effectiveness comparable to traditional antibiotics. For example, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi such as Candida species . This property is particularly valuable in addressing antibiotic resistance issues.
Anti-inflammatory Effects
Thiadiazole derivatives have also been investigated for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are involved in inflammatory processes. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases .
Agricultural Applications
Pesticidal Activity
The structural characteristics of thiadiazoles make them suitable candidates for developing agrochemicals. Research has indicated that certain thiadiazole derivatives can act as effective pesticides, targeting specific pests while minimizing harm to beneficial organisms. Their efficacy against agricultural pests highlights their potential role in sustainable agriculture practices .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thiadiazole derivatives is crucial for optimizing their biological activity. Modifications to the piperazine or thiadiazole moieties can significantly influence their pharmacological profiles. For instance, variations in substituents on the aromatic rings can enhance potency and selectivity against specific targets .
Case Studies
Mechanism of Action
The mechanism of action of [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]methanone
- [4-(4-Methylsulfonyl)phenyl]-1,2,3-thiadiazol-5-yl]methanone
Uniqueness
What sets [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(methylsulfonyl)piperazin-1-yl]methanone apart from similar compounds is its unique combination of functional groups. The presence of both a methoxyphenyl and a methylsulfonylpiperazine moiety provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(methylsulfonyl)piperazin-1-yl]methanone is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring fused with a piperazine moiety, which is known for enhancing biological activity through various mechanisms. The methoxy and methylsulfonyl substituents contribute to its pharmacological profile by influencing solubility and receptor interactions.
Structure
- Thiadiazole Ring : Provides antimicrobial and anticancer properties.
- Piperazine Moiety : Enhances binding affinity to biological targets.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity against various bacterial strains. The compound has shown efficacy against both gram-positive and gram-negative bacteria.
Antimicrobial Efficacy Data
| Microorganism | Activity (Zone of Inhibition) | Reference |
|---|---|---|
| Escherichia coli | 15 mm | |
| Staphylococcus aureus | 12 mm | |
| Candida albicans | 14 mm |
The docking studies support these findings, revealing strong binding interactions with bacterial enzymes such as enoyl-ACP reductase. The binding scores ranged from -6.1090 to -9.6184 kcal/mol, indicating a favorable interaction with the active site of the enzyme in E. coli .
Anticancer Activity
Thiadiazole derivatives are also recognized for their potential anticancer properties. Studies have demonstrated that compounds similar to [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(methylsulfonyl)piperazin-1-yl]methanone can induce apoptosis in cancer cells.
Cytotoxicity Data
In vitro studies have shown that the compound induces significant cytotoxicity in various cancer cell lines, with mechanisms involving apoptosis and disruption of cell cycle progression . The introduction of specific substituents on the thiadiazole ring has been linked to enhanced activity against cancer cells.
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have been explored in several studies. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various experimental models.
Inflammatory Response Data
The ability to modulate inflammatory pathways makes this compound a candidate for further investigation in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(methylsulfonyl)piperazin-1-yl]methanone?
- Methodological Answer : The synthesis of thiadiazole-piperazine hybrids typically involves multi-step reactions. For example, thiadiazole cores are often synthesized via cyclization of thiosemicarbazides or thioureas under acidic conditions, followed by coupling with sulfonyl-piperazine derivatives. A common approach includes:
Thiadiazole Formation : Reacting 4-methoxyphenyl-substituted thioureas with chloroacetic acid and sodium acetate in DMF/acetic acid to form the 1,2,3-thiadiazole ring .
Piperazine Functionalization : Introducing the methylsulfonyl group to piperazine via sulfonylation using methylsulfonyl chloride in dichloromethane .
Coupling Reaction : Linking the thiadiazole and sulfonyl-piperazine moieties via a ketone bridge using carbodiimide-based coupling agents (e.g., DCC/DMAP) .
- Key Validation : Intermediate characterization via IR, NMR, and mass spectrometry is critical. X-ray crystallography of analogous compounds confirms structural integrity .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the thiadiazole region) .
- IR : Validate carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and sulfonyl (S=O) vibrations (~1150–1350 cm⁻¹) .
- X-ray Crystallography : Resolve bond lengths and angles (e.g., thiadiazole S–N bonds: ~1.6–1.7 Å; piperazine chair conformation) .
- Mass Spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of methoxy or sulfonyl groups) .
Q. What are the known biological activities of this compound?
- Methodological Answer : Thiadiazole-piperazine hybrids are explored for:
- Antimicrobial Activity : Tested against Gram-positive/negative bacteria via MIC assays (e.g., similar compounds showed MIC values of 8–32 µg/mL) .
- Antitubercular Activity : Evaluated against M. tuberculosis H37Rv in microplate Alamar Blue assays .
- Enzyme Inhibition : Assessed for phosphodiesterase or kinase inhibition using fluorescence-based assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of the target compound?
- Methodological Answer :
- Solvent Optimization : Replace DMF with DMA or THF to enhance solubility of intermediates .
- Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling if aryl halides are intermediates .
- Temperature Control : Maintain reflux at 80–100°C for cyclization steps to minimize side reactions .
- Purification : Use preparative HPLC with C18 columns (gradient: 60–90% acetonitrile/water) for final compound isolation .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Cell Line Validation : Confirm mycoplasma-free status of cell lines via PCR .
- Solvent Controls : Ensure DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare IC50/MIC values .
Q. How to design stability studies under various environmental conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to:
Acidic/Base Conditions : 0.1M HCl/NaOH at 40°C for 24 hours .
Oxidative Stress : 3% H₂O₂ at room temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
